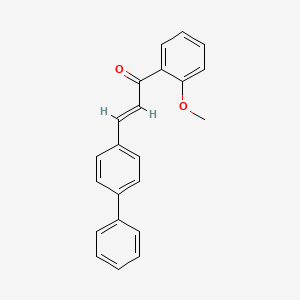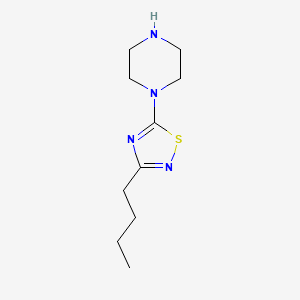![molecular formula C13H15ClN4S B6356065 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858251-58-7](/img/structure/B6356065.png)
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a 1,2,4-thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The presence of a 2-chlorophenyl group suggests that the compound may have interesting chemical and biological properties, as chlorinated aromatic compounds are often used in drug design .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and 1,2,4-thiadiazol rings, as well as the 2-chlorophenyl group . Piperazine rings can undergo reactions at the nitrogen atoms, while the thiadiazole ring might be expected to participate in electrophilic substitution or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could enhance its solubility in water, while the 1,2,4-thiadiazol and 2-chlorophenyl groups could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Antifungal Agrochemicals
This compound has potential applications as an antifungal agrochemical . It could be used to control major plant pathogens, including Septoria tritici , Puccinia spp. , and Pyrenophora teres . These are significant threats to crops and can cause considerable yield loss. By inhibiting fungal growth, this compound can help protect crops and ensure food security .
Environmental Contaminant Analysis
As an environmental contaminant , this compound’s behavior in ecosystems can be studied to understand its impact. Research can focus on its persistence, bioaccumulation, and potential to cause harm to wildlife and humans. This is crucial for developing strategies to mitigate its effects on the environment .
Mitochondrial Cytochrome-bc1 Complex Inhibition
The compound can act as a mitochondrial cytochrome-bc1 complex inhibitor . This application is important in the study of cellular respiration and energy production. By inhibiting this complex, researchers can explore the mechanisms of mitochondrial diseases and develop therapeutic strategies .
Xenobiotic Metabolism Studies
As a xenobiotic , the compound is foreign to living organisms, which makes it an important subject for studying xenobiotic metabolism. Understanding how organisms metabolize such compounds can lead to insights into detoxification processes and the development of antidotes for poisonings .
Synthesis of Ketamine Analogues
Research indicates that derivatives of this compound could be used in the synthesis of ketamine analogues . These analogues can have various applications in medicine, such as in anesthesia or as potential treatments for depression and other mental health conditions .
New Psychoactive Substances Risk Assessment
The compound may be related to new psychoactive substances (NPS), which require thorough risk assessments. Studying this compound can contribute to the understanding of the pharmacological effects, potential for abuse, and societal impact of NPS. This is vital for informing policy and regulatory decisions .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels
Action Environment
The environment can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCIWIYKTVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356035.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)
![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)
![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)
